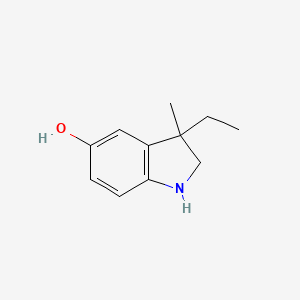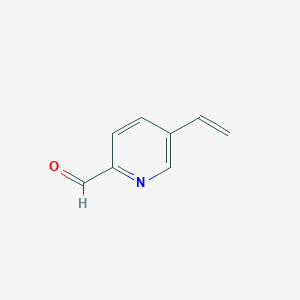
4-(4-Aminopiperidin-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Aminopiperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a piperidine ring at the para position, and the piperidine ring is further substituted with an amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminopiperidin-1-yl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with piperidine under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the fluorine atom is replaced by the piperidine ring. The resulting intermediate is then further reacted with an amine to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Aminopiperidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-(4-Aminopiperidin-1-yl)benzoic acid.
Reduction: 4-(4-Aminopiperidin-1-yl)benzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-Aminopiperidin-1-yl)benzaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Research: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological activities.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(4-Aminopiperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, piperidine derivatives have been shown to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperidin-1-yl)benzaldehyde: Similar structure but with a methyl group instead of an amino group.
4-(4-Hydroxypiperidin-1-yl)benzaldehyde: Similar structure but with a hydroxyl group instead of an amino group.
4-(4-Methoxypiperidin-1-yl)benzaldehyde: Similar structure but with a methoxy group instead of an amino group.
Uniqueness
4-(4-Aminopiperidin-1-yl)benzaldehyde is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and a useful tool in medicinal chemistry research .
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
4-(4-aminopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H16N2O/c13-11-5-7-14(8-6-11)12-3-1-10(9-15)2-4-12/h1-4,9,11H,5-8,13H2 |
InChI-Schlüssel |
FTOOVYPYMQWAKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{3,5-dimethyl-4-[(5-oxopyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B13226020.png)

![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13226029.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-3-methylaniline](/img/structure/B13226031.png)





![2-Fluoro-1-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13226054.png)


amino}-1lambda6-thiolane-1,1-dione](/img/structure/B13226074.png)
